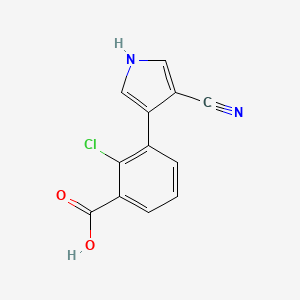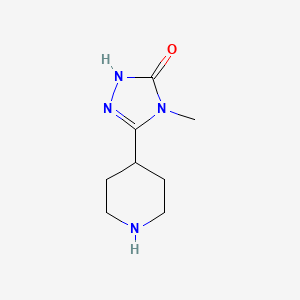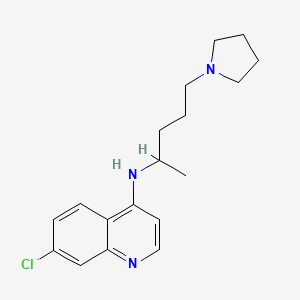
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . This compound features a quinoline core substituted with a chloro group at the 7th position and an amine group at the 4th position, which is further linked to a pyrrolidine ring through a pentyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner von Miller, or Combes procedures.
Introduction of the Chloro Group: The chloro group is introduced at the 7th position of the quinoline ring through chlorination reactions.
Amination: The amine group is introduced at the 4th position of the quinoline ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the quinoline core through a pentyl chain using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and click chemistry have been explored to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
科学的研究の応用
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial drug with structural similarities.
Quinacrine: Used for its antiprotozoal and anticancer properties.
Uniqueness
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its efficacy against resistant strains of pathogens .
特性
CAS番号 |
5342-59-6 |
|---|---|
分子式 |
C18H24ClN3 |
分子量 |
317.9 g/mol |
IUPAC名 |
7-chloro-N-(5-pyrrolidin-1-ylpentan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C18H24ClN3/c1-14(5-4-12-22-10-2-3-11-22)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21) |
InChIキー |
FGEYLHAWJDNMTO-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN1CCCC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


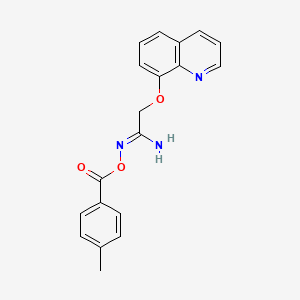
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
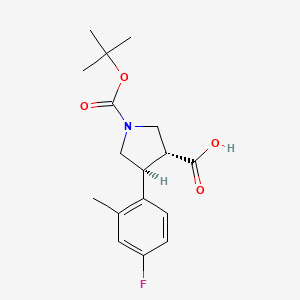
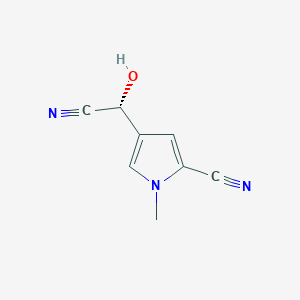
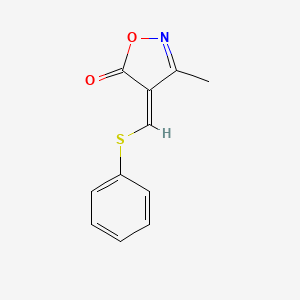
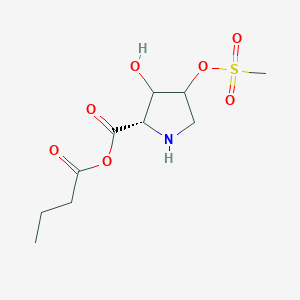
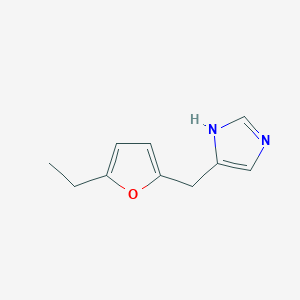
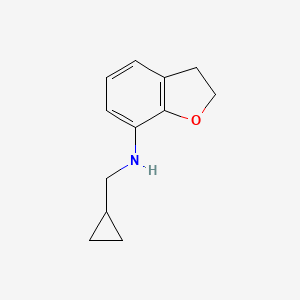
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)


